molecular formula C21H25N3O2 B2809956 N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954011-78-0

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2809956
CAS No.: 954011-78-0
M. Wt: 351.45
InChI Key: CPLYFJUADGQLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a benzyl group attached to an oxalamide moiety, with a pyrrolidin-1-yl substituted phenethyl group. Its distinct structure allows for diverse experimentation, making it a valuable component for studies in various fields.

Scientific Research Applications

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has promising applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization . This could lead to the development of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Mode of Action

The mode of action of N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is currently unknown due to the lack of specific studies on this compound. , it might share some of their properties. Alkylaminophenols have been used frequently in cancer treatment and have high antioxidant properties .

Biochemical Pathways

. This suggests that this compound might also affect cell proliferation pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form the intermediate benzyl oxalyl chloride. This intermediate is then reacted with 4-(pyrrolidin-1-yl)phenethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyrrolidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrrolidinyl derivatives.

Comparison with Similar Compounds

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Benzyl oxalamides: Compounds with a benzyl group attached to an oxalamide moiety, used in various chemical and biological studies.

Uniqueness: The unique combination of the benzyl group, oxalamide moiety, and pyrrolidinyl-substituted phenethyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N'-benzyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(21(26)23-16-18-6-2-1-3-7-18)22-13-12-17-8-10-19(11-9-17)24-14-4-5-15-24/h1-3,6-11H,4-5,12-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYFJUADGQLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.